molecular formula C9H10NNaO5S B13457730 Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate

Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate

Cat. No.: B13457730
M. Wt: 267.24 g/mol
InChI Key: XODNCJILGJNXSO-UHFFFAOYSA-M
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Description

Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate is a chemical compound that features a benzyloxycarbonyl group attached to an amino group, which is further linked to a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate typically involves the reaction of benzyloxycarbonyl chloride with an amino compound, followed by the introduction of a methanesulfonate group. The reaction conditions often require the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: Reaction of benzyloxycarbonyl chloride with an amino compound in the presence of a base.

    Step 2: Introduction of the methanesulfonate group through a sulfonation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the removal of the benzyloxycarbonyl group, yielding the corresponding amine.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and amides.

    Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate involves the release of the benzyloxycarbonyl group under specific conditions, leading to the formation of an active amine. This amine can then interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include enzymatic hydrolysis or chemical reduction, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-{[(benzyloxy)carbonyl]amino}benzene-1-sulfinate
  • (6-{[(Benzyloxy)carbonyl]amino}-1-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]-2,3-dihydro-1H-indol-3-yl)methyl methanesulfonate

Uniqueness

Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to release active amines under controlled conditions makes it particularly valuable in drug development and biochemical research.

Properties

Molecular Formula

C9H10NNaO5S

Molecular Weight

267.24 g/mol

IUPAC Name

sodium;phenylmethoxycarbonylaminomethanesulfonate

InChI

InChI=1S/C9H11NO5S.Na/c11-9(10-7-16(12,13)14)15-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,10,11)(H,12,13,14);/q;+1/p-1

InChI Key

XODNCJILGJNXSO-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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